1-乙基-1,2,4-三唑

描述

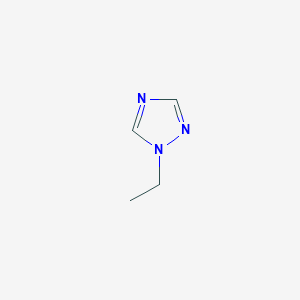

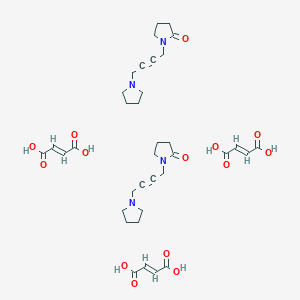

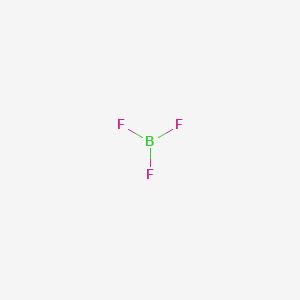

1-Ethyl-1,2,4-triazole is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

1-乙基-1,2,4-三唑衍生物表现出显著的抗菌特性。它们对多种细菌和真菌有效,使其在开发新型抗菌剂方面具有价值。 三唑环可以与微生物细胞中的酶和受体相互作用,破坏其正常功能并导致细胞死亡 .

抗癌活性

1-乙基-1,2,4-三唑的结构多样性允许创建具有强大抗癌活性的化合物。这些衍生物可以设计为靶向特定的癌细胞系,抑制其生长和增殖。 研究表明它们在诱导凋亡和阻止转移方面有效 .

农用化学品开发

在农业领域,1-乙基-1,2,4-三唑化合物用于创建新型农用化学品。它们是除草剂、杀菌剂和杀虫剂的基础,提供对影响作物的一系列病虫害的保护。 它们的稳定性和生物活性使其适用于环境应用 .

材料科学

三唑环是合成先进材料的关键成分。将其掺入聚合物和涂料中可以增强材料性能,例如热稳定性、机械强度和耐化学性。 这使得 1-乙基-1,2,4-三唑在开发用于各个行业的超高性能材料方面具有价值 .

镇痛和抗炎用途

1-乙基-1,2,4-三唑衍生物已被确定为有效的镇痛剂和抗炎剂。 它们可以调节身体的疼痛反应并减少炎症,这对治疗慢性疼痛疾病和炎症性疾病有益 .

抗病毒治疗

三唑核心结构是设计抗病毒药物的关键。这些化合物可以通过靶向病毒生命周期的特定阶段来抑制病毒复制。 1-乙基-1,2,4-三唑衍生物在治疗各种病毒感染方面显示出希望,包括由HIV和肝炎病毒引起的感染 .

有机催化

在有机化学中,1-乙基-1,2,4-三唑及其衍生物用作有机催化剂。它们促进一系列化学反应,包括环加成、聚合和氧化反应。 它们既可以作为亲核试剂,也可以作为亲电试剂的能力使其成为合成化学中通用的催化剂 .

抗抑郁和抗焦虑作用

研究探讨了 1-乙基-1,2,4-三唑化合物作为抗抑郁剂和抗焦虑剂的潜力。它们可能与大脑中的神经递质系统相互作用,为治疗精神疾病提供新的途径。 它们的治疗效果和安全性正在进行研究 .

作用机制

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Action Environment

It’s known that 1,2,4-triazole derivatives are water-soluble and may spread in water systems . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water and other environmental factors.

生化分析

Biochemical Properties

1-Ethyl-1,2,4-triazole operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . It has been suggested that 1,2,4-triazole derivatives can act as alpha-amylase and alpha-glucosidase inhibitors, which are enzymes involved in carbohydrate metabolism .

Cellular Effects

1-Ethyl-1,2,4-triazole and its derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cells .

Molecular Mechanism

It has been suggested that 1,2,4-triazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and growth . This could potentially explain their anticancer activity.

Temporal Effects in Laboratory Settings

It has been noted that 1,2,4-triazole compounds generally exhibit high chemical stability .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 1-Ethyl-1,2,4-triazole in animal models. It has been reported that certain 1,2,4-triazole derivatives have shown antileishmanial effects in mice .

Metabolic Pathways

It has been suggested that 1,2,4-triazole derivatives can inhibit enzymes involved in carbohydrate metabolism .

Subcellular Localization

Given its potential interactions with enzymes such as alpha-amylase and alpha-glucosidase , it may be localized in the cytoplasm where these enzymes are typically found.

属性

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?

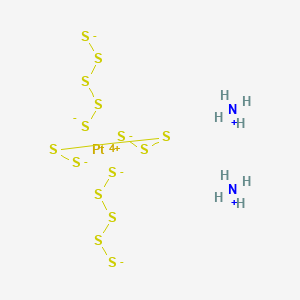

A1: Research indicates that 1-Ethyl-1,2,4-triazole acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []

Q2: Can you provide examples of specific complexes formed with 1-Ethyl-1,2,4-triazole and their structural characteristics?

A2: One example is tetrakis(1-ethyl-1,2,4-triazole)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate 1-Ethyl-1,2,4-triazole molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]

Q3: How does the structure of 1-Ethyl-1,2,4-triazole influence its coordination behavior?

A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)